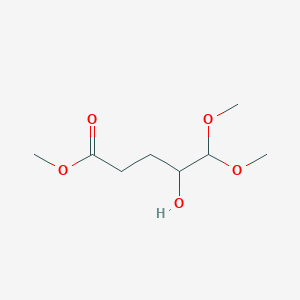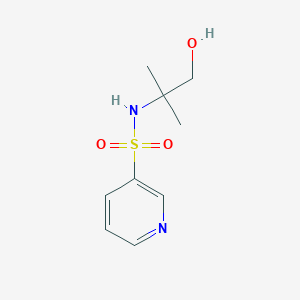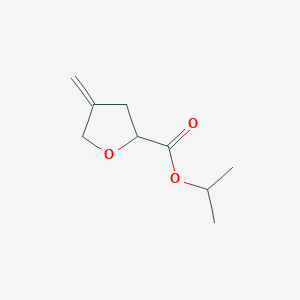![molecular formula C7H4OS2 B13878582 Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)
Thieno[2,3-b]thiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[2,3-b]thiopyran-4-one is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thieno[2,3-b]thiopyran-4-one can be synthesized through several methods. One common approach involves the palladium-catalyzed cyclization of 1,6-disubstituted group-4-(1,3-dithiolan-2-ylidene)-1-en-5-yn-3-one . This method provides a straightforward route to construct the this compound core structure.
Another method involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . This reaction produces 3-(alkoxycarbonyl)-4-oxotetrahydrothiopyrans, which can be further hydrolyzed and decarboxylated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[2,3-b]thiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Substitution reactions at the α-position to the carbonyl group are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted this compound derivatives .
Applications De Recherche Scientifique
Thieno[2,3-b]thiopyran-4-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of thieno[2,3-b]thiopyran-4-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]thiopyran-4-one can be compared with other similar heterocyclic compounds, such as:
Tetrahydro-4H-thiopyran-4-one: This compound is structurally similar but lacks the fused thiophene ring present in this compound.
Thieno[3,2-b]thiopyran-4-one: This isomer differs in the position of the sulfur and oxygen atoms within the ring system.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Propriétés
Formule moléculaire |
C7H4OS2 |
|---|---|
Poids moléculaire |
168.2 g/mol |
Nom IUPAC |
thieno[2,3-b]thiopyran-4-one |
InChI |
InChI=1S/C7H4OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H |
Clé InChI |
YWXLQNUECHMKQO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1C(=O)C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide](/img/structure/B13878509.png)

![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![Ethyl 2-[4-acetylsulfanyl-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-3-ylidene]acetate](/img/structure/B13878531.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
![4-[2-(3,4-Dimethylpiperazin-1-yl)ethyl]aniline](/img/structure/B13878541.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)



![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)

